
WNK463
Übersicht
Beschreibung
WNK463 is the first orally bioavailable pan-WNK kinase inhibitor, developed by Novartis, targeting the unique structural features of the WNK catalytic domain . It selectively inhibits all four WNK isoforms (WNK1-4), which regulate ion transport pathways, including Na+/K+/Cl⁻ cotransporters (NKCCs) and K+/Cl⁻ cotransporters (KCCs) .
Vorbereitungsmethoden
Solvent | Solubility (25°C) | Concentration Equivalent |
---|---|---|
DMSO | ≥ 30 mg/mL (64.73 mM) | 100 mM stock solution |
Ethanol | 85 mg/mL (183.4 mM) | 183.4 mM working solution |
Water | < 1 mg/mL (insoluble) | Not applicable |
Storage recommendations specify lyophilized powder retention at -20°C for up to three years, while DMSO stock solutions remain stable at -80°C for one year . Repeated freeze-thaw cycles degrade potency, necessitating single-use aliquots .
Preparation of Stock Solutions and In Vivo Formulations
Stock Solution Protocol
For in vitro assays, this compound is typically reconstituted in DMSO or ethanol due to its hydrophobic nature . A standardized protocol involves:
-
Weighing : Accurately measure 1–100 mg of lyophilized powder.
-
Dissolution : Add DMSO or ethanol to achieve concentrations of 30–92 mg/mL (64.73–198.5 mM) .
-
Sonication : Agitate the mixture in a 37°C water bath with ultrasonic assistance to ensure complete dissolution .
Example preparation for a 10 mM solution:
For 10 mM in DMSO:
In Vivo Formulation for Rodent Studies
This compound demonstrates high oral bioavailability (74–100%) in mice and rats . For preclinical models, the compound is administered via osmotic pumps or oral gavage:
-
Osmotic Pump Delivery :
-
Oral Gavage :
In Vitro and In Vivo Application Protocols
Kinase Inhibition Assays
This compound inhibits WNK1–4 with IC values of 5 nM, 1 nM, 6 nM, and 9 nM, respectively . In HEK-293 cells transfected with human KCC2 plasmids, treatment with 1 μM this compound for 15 minutes reduces phosphorylation at threonine residue 1007 (T1007), enhancing chloride transport activity .
Neurological Models
Intra-hippocampal infusion of 8.57 mM this compound (100 μL over 7 days) suppresses kainate-induced status epilepticus by modulating KCC2-T1007 phosphorylation . This protocol requires:
-
Stereotaxic surgery for pump implantation.
-
Continuous delivery via brain infusion kits (Alzet Model 1007D) .
Cardiovascular Studies
In spontaneously hypertensive rats (SHRs), oral administration of 1–10 mg/kg this compound dose-dependently lowers blood pressure (Δ = 15–30 mmHg) and increases urinary sodium excretion (Δ = 40–120 μmol/day) .
Quality Control and Stability
Purity and Batch Analysis
Commercial batches of this compound exhibit >99% purity via high-performance liquid chromatography (HPLC) . Certificates of Analysis (CoA) validate identity through mass spectrometry and nuclear magnetic resonance (NMR) .
Stability Under Experimental Conditions
Comparative Analysis with Related WNK Inhibitors
While this compound remains the most potent pan-WNK inhibitor, structural analogues like trihalo-sulfones (e.g., compound 1 from PMC9575160) exhibit distinct binding modes . Key differences include:
X-ray crystallography reveals that this compound occupies the ATP-binding pocket, whereas trihalo-sulfones bind to a hydrophobic cleft near Val235 and Phe356 .
Analyse Chemischer Reaktionen
Arten von Reaktionen
WNK463 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, die möglicherweise seine Aktivität verändern.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, was die Eigenschaften der Verbindung verändern kann.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, was verwendet werden kann, um Derivate mit unterschiedlichen biologischen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Analoga führen kann .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Cardiovascular and Renal Function
- Study Findings : WNK463 has been shown to modulate cardiovascular and renal functions by inhibiting WNK1 and WNK4, which are implicated in hypertension and fluid balance. Research indicates that this compound can enhance KCC activity in human red blood cells, potentially providing a therapeutic avenue for sickle cell disease (SCA) patients .
- Data Table :
Parameter Value IC50 for WNK1 5 nM IC50 for WNK2 1 nM IC50 for WNK3 6 nM IC50 for WNK4 9 nM -
Cancer Research
- Tumor Growth Inhibition : Recent studies indicate that dysregulation of WNK kinases contributes to tumor growth and metastasis. This compound has been utilized to assess its effects on hepatocellular carcinoma proliferation, demonstrating potential as an anti-cancer agent when combined with other compounds .
- Case Study : A study involving the administration of this compound (11 μM) combined with oligo-fucoidan showed a significant reduction in HCC cell proliferation in vitro.
-
Neurological Applications
Treatment Dosage Effect on KCC2 Phosphorylation This compound 8.57 mM Reduced KCC2-T1007 phosphorylation -
Ion Transport Modulation
- Epithelial Sodium Channel Regulation : Research has shown that this compound influences ENaC currents, which are vital for sodium absorption and blood pressure regulation. This effect has implications for treating conditions like hypertension .
- Case Study : The application of this compound led to a significant increase in ENaC current under specific experimental conditions.
Wirkmechanismus
WNK463 exerts its effects by inhibiting the kinase activity of WNK1, WNK2, WNK3, and WNK4. These kinases are involved in the regulation of ion channels and transporters, which are critical for maintaining cellular ion homeostasis. By inhibiting these kinases, this compound can modulate the activity of downstream targets such as the oxidative stress response 1 (OSR1) and the Ste20-related proline-alanine-rich kinase (SPAK), leading to changes in ion transport and cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Natural WNK1 Inhibitors
Chimaphila japonica Compounds 4, 7, and 11
- Mechanism : These natural compounds inhibit WNK1 via molecular docking, targeting the kinase domain (PDB ID 5DRB) .
- Efficacy :
- Functional Impact : Unlike this compound, these natural compounds show moderate diuretic effects, likely due to lower kinase selectivity .
Other Kinase Inhibitors
U0126 (MEK/ERK Inhibitor)
- Mechanism : Blocks ERK phosphorylation, indirectly inhibiting NKCC1 activation .
- Comparison :
- In lens epithelial cells, both this compound and U0126 prevent hyperosmotic stress-induced NKCC1 phosphorylation. However, this compound acts upstream by inhibiting WNK kinases, while U0126 targets downstream ERK signaling .
- Combined use with this compound could synergistically regulate ion transport but remains unexplored .
Bumetanide (NKCC1 Inhibitor)
- Mechanism : Directly inhibits NKCC1, reducing Cl⁻ secretion .
- Comparison :
- In CF epithelia, this compound and bumetanide both increase airway surface liquid (ASL) pH. However, this compound enhances HCO₃⁻ secretion via WNK-SPAK/OSR1 inhibition, whereas bumetanide reduces basolateral Cl⁻ entry .
- Combined treatment further alkalinizes ASL, suggesting complementary mechanisms .
Antiseizure Agents
Diazepam (GABA-A Receptor Modulator)
- Mechanism : Enhances GABAergic inhibition by increasing Cl⁻ influx through GABA-A receptors .
- In kainic acid-induced status epilepticus, this compound delays seizure onset and prevents pharmacoresistance to diazepam .
Metabolic and Oncogenic Modulators
N-Acetylcysteine (NAC; Antioxidant)
- Mechanism: Reduces ROS levels, rescuing apoptosis in WNK1-silenced hepatocellular carcinoma (HCC) cells .
- Comparison :
Data Tables
Table 1. Comparative Efficacy of this compound and Similar Compounds
Table 2. Selectivity and Binding Profiles
Compound | Binding Energy (kcal/mol) | Key Interactions | Selectivity |
---|---|---|---|
This compound | -7.47 | Asp368, Thr301 (hydrogen bonds) | High (pan-WNK) |
Compound 4 | -6.12 | Phe356 (hydrophobic), Asp368, Thr301 | Moderate (WNK1) |
Key Research Findings
- Epilepsy : this compound reduces KCC2-T1007 phosphorylation by 50% in hippocampal neurons, enhancing Cl⁻ extrusion and delaying seizure onset .
- Cystic Fibrosis : this compound increases ASL pH from 6.8 to 7.4 in cytokine-treated CF epithelia, improving bacterial clearance .
- Cancer : this compound downregulates PD-L1 expression by 60%, synergizing with anti-PD-1 therapy to suppress tumor growth .
- Hypertension: In rodent models, this compound normalizes blood pressure by inhibiting renal Na+/Cl⁻ cotransporters (NCC) .
Biologische Aktivität
WNK463 is a small molecule inhibitor targeting the with no lysine (WNK) kinase family, particularly WNK1 and WNK4. This compound has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, cell physiology, and potential therapeutic applications in conditions such as pulmonary arterial hypertension and cancer.
This compound functions primarily by inhibiting WNK kinases, which play a crucial role in various cellular processes, including ion transport, cell volume regulation, and metabolic pathways. The inhibition of WNKs leads to alterations in downstream signaling pathways, affecting processes such as autophagy, glucose metabolism, and cell motility.
Key Findings:
- AMPK Activation : this compound activates adenosine monophosphate-activated protein kinase (AMPK), which is essential for cellular energy homeostasis. This activation helps mitigate metabolic derangements associated with conditions like pulmonary arterial hypertension .
- Glucose Transport Modulation : The compound reduces the membrane enrichment of glucose transporters GLUT1 and GLUT4, leading to decreased protein O-GlcNAcylation and glycation .
1. Metabolic Regulation
In studies involving right ventricular (RV) function in a rat model of pulmonary arterial hypertension, this compound was shown to:
- Restore levels of key metabolic pathways including glycolysis and the pentose phosphate pathway.
- Prevent down-regulation of mitochondrial metabolic enzymes .
- Modulate the RV metabolic signature towards a healthier profile, suggesting potential benefits for RV function and survival .
2. Impact on Red Blood Cells
Research indicates that this compound enhances KCl cotransport activity in human red blood cells. In sickle cell anemia (SCA) patients, it increased KCC activity significantly, demonstrating its role in ion transport regulation under various physiological conditions .
3. Natural Killer (NK) Cell Function
Inhibition of WNK kinases using this compound adversely affects NK cell physiology:
- It decreases IL-2-activated NK cell volume, motility, and cytolytic activity.
- Induces autophagy by activating AMPK while inhibiting mTOR signaling.
- Impairs tumor metastasis control when used in vivo with tumor-bearing mice .
Case Study 1: Pulmonary Arterial Hypertension
A study examined the effects of this compound on RV function in rats with induced pulmonary arterial hypertension. The results demonstrated that treatment with this compound improved RV systolic and diastolic function independent of the severity of pulmonary arterial hypertension. Metabolomic analyses revealed significant corrections in metabolic processes associated with RV dysfunction .
Case Study 2: Cancer Immunotherapy
In a murine model of cancer, this compound was found to enhance CD8+ T-cell-mediated antitumor activity. The compound not only suppressed tumor growth but also modulated immune responses by affecting PD-L1 expression through the JNK/c-JUN pathway . This suggests a dual role for this compound in both tumor cells and immune cells.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of WNK463 in cellular models?
this compound is a pan-inhibitor of the With-No-Lysine (WNK) kinase family (WNK1, WNK2, WNK3, WNK4). It suppresses WNK activity by targeting the conserved lysine residue in the catalytic domain, leading to downstream effects on ion transporters like K<sup>+</sup>/Cl<sup>−</sup> cotransporter 2 (KCC2) and Na<sup>+</sup>/K<sup>+</sup>/Cl<sup>−</sup> cotransporter 1 (NKCC1). This inhibition reduces phosphorylation of KCC2 at residue T1007, enhancing Cl<sup>−</sup> extrusion capacity in neurons .
Q. How does this compound influence insulin signaling and glucose metabolism in the central nervous system?
In murine models, this compound enhances insulin signaling by increasing glucose uptake in neurons. This is attributed to its inhibition of WNK kinases, which regulate insulin receptor substrate phosphorylation. Cell culture studies confirm that this compound amplifies insulin-induced Akt activation, suggesting a role in metabolic regulation .
Q. What experimental models are commonly used to study this compound’s effects on neuronal excitability?
Common models include:
- 4-Aminopyridine (4-AP)-induced seizure models in brain slices, where this compound reduces seizure-like event (SLE) frequency and high-frequency neuronal firing .
- Kainic acid (KA)-induced status epilepticus in mice, where this compound delays seizure onset and enhances diazepam efficacy by restoring GABAergic inhibition .
Advanced Research Questions
Q. How can researchers isolate this compound’s effects on KCC2 versus NKCC1 in polarized cell systems?
To dissect these effects:
- Use low-dose bumetanide (NKCC1 inhibitor) to block NKCC1 activity, allowing selective observation of KCC2 potentiation .
- Combine patch-clamp electrophysiology with Cl<sup>−</sup> imaging (e.g., SuperClomeleon sensors) to quantify Cl<sup>−</sup> reversal potential (EGABA) changes in neurons treated with this compound .
Q. What methodological considerations are critical for optimizing this compound dosing in vivo?
Key factors include:
- Tissue penetration : Intrahippocampal administration ensures direct brain targeting, as systemic delivery may limit bioavailability due to blood-brain barrier constraints .
- Time-course experiments : Monitor phosphorylation dynamics (e.g., KCC2-T1007) at intervals (30–60 minutes post-treatment) to capture acute effects .
Q. How can contradictory findings on this compound’s role in inflammation be reconciled?
this compound exhibits dual roles:
- Pro-inflammatory : In efferocytosis, this compound increases reactive oxygen species (ROS) and pro-inflammatory cytokines (e.g., IL-1β) by disrupting Cl<sup>−</sup>-sensing pathways .
- Anti-inflammatory/Immunomodulatory : In cancer models, this compound suppresses tumor PD-L1 expression and enhances CD8<sup>+</sup> T-cell activity, promoting antitumor immunity . Resolution: Context-dependent outcomes require careful selection of model systems (e.g., tumor vs. macrophage cultures) and concurrent measurement of Cl<sup>−</sup> flux and immune markers.
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?
- Power analysis : Pre-determine sample sizes to achieve 95% confidence intervals, as used in seizure frequency studies .
- Non-parametric tests : Apply Mann-Whitney U-tests for non-normally distributed data (e.g., SLE counts) .
- Linear regression : Fit I–V relationships in electrophysiological datasets to quantify Cl<sup>−</sup> extrusion rates .
Q. How does this compound’s modulation of Cl<sup>−</sup> homeostasis impact translational epilepsy research?
this compound restores inhibitory GABAergic signaling by reducing KCC2-T1007 phosphorylation, which reverses depolarizing GABA responses during seizures. This mechanism:
- Enhances benzodiazepine efficacy : this compound pre-treatment sensitizes mice to diazepam in KA-induced status epilepticus, addressing pharmacoresistance .
- Reduces high-frequency oscillations : Power spectral analysis shows diminished γ-band (30–80 Hz) activity, a biomarker of ictogenesis .
Q. Data Interpretation & Translational Challenges
Q. What strategies validate this compound’s specificity in kinase inhibition assays?
- Kinase profiling panels : Test against >100 kinases to confirm selectivity for WNK isoforms .
- Rescue experiments : Co-express wild-type vs. mutant WNK1 (K233M) to verify target engagement in HEK-293 cells .
Q. How can researchers address variability in this compound’s effects across neuronal subtypes?
- Single-cell RNA sequencing : Identify subpopulations with high WNK1/3 or KCC2/NKCC1 expression.
- Spatiotemporal Cl<sup>−</sup> mapping : Use genetically encoded sensors (e.g., ClopHensor) in brain slices to resolve regional differences in Cl<sup>−</sup> homeostasis .
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHOMMVLGBIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.